S-(-)-7-Desmethyl-8-nitro Blebbistatin

Descripción general

Descripción

(S)-nitro-Blebbistatin: es una forma más estable de (–)-blebbistatin , que es un inhibidor selectivo permeable a las células de las ATPasas de miosina II no muscular . La miosina II juega un papel crucial en los procesos celulares, como la citocinesis, la migración celular y la formación de blebs relacionados con la apoptosis.

Métodos De Preparación

Rutas sintéticas:: La ruta sintética para preparar (S)-nitro-Blebbistatin implica varios pasos. Si bien no tengo acceso a métodos específicos patentados, puedo proporcionar un esquema general:

Material de partida: Comience con un compuesto precursor adecuado.

Nitración: Introduzca el grupo nitro (–NO₂) en la posición deseada utilizando un agente de nitración.

Control de la estereoquímica: Asegúrese de la estereoquímica correcta (configuración S) durante el paso de nitración.

Purificación: Purifique el producto para obtener cristales.

Producción industrial:: Los métodos de producción a escala industrial pueden implicar modificaciones de la ruta sintética, optimización para el rendimiento y purificación a gran escala. Los detalles específicos requerirían información patentada de los fabricantes.

Análisis De Reacciones Químicas

Reacciones::

(S)-nitro-Blebbistatin: puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Los procesos oxidativos pueden afectar al grupo nitro u otros grupos funcionales.

Reducción: Las reacciones de reducción podrían modificar el grupo nitro u otras unidades.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones.

Otras transformaciones: Ciclización, reordenamientos e interconversiones de grupos funcionales.

Nitración: Ácido nítrico (HNO₃) o mezclas nitrantes.

Reducción: Hidrogenación (por ejemplo, utilizando paladio sobre carbono, níquel Raney).

Sustitución: Varios nucleófilos (por ejemplo, aminas, alcóxidos).

Otras reacciones: Reactivos específicos en función de la transformación deseada.

Productos principales:: Los productos principales dependen de las condiciones específicas de la reacción. El aislamiento y la caracterización revelarían las estructuras exactas.

Aplicaciones Científicas De Investigación

Cell Motility Studies

S-(-)-7-Desmethyl-8-nitro Blebbistatin is extensively used in research focusing on non-muscle cell motility. It has been instrumental in elucidating mechanisms underlying cancer cell migration, which is critical for understanding metastasis. Studies have shown that this compound effectively inhibits the movement of various cancer cell lines, providing insights into potential therapeutic strategies .

Cardiac Function and Optical Mapping

The compound has gained prominence in cardiac research, particularly in optical mapping techniques. It minimizes motion artifacts during heart contraction studies, allowing for accurate assessment of cardiac electrical activity without significantly affecting the heart's performance. Its use has been validated across multiple species, including zebrafish, mice, and humans .

Developmental Biology

In developmental biology, this compound is utilized to study cellular processes such as cytokinesis and neurite outgrowth. It has been shown to promote neurite extension in neuronal cultures, suggesting potential applications in neurobiology .

Photodynamic Properties

The nitro group in this compound allows for modifications that can enhance its photodynamic properties. This characteristic can be exploited in experimental setups requiring light activation or specific imaging techniques .

Case Studies

Limitations and Considerations

While this compound is a powerful tool in biological research, it is not without limitations. Prolonged exposure to blue light can lead to degradation and cytotoxicity, which poses challenges for live-cell imaging applications. Researchers are encouraged to consider these factors when designing experiments involving this compound .

Mecanismo De Acción

(S)-nitro-Blebbistatin: inhibe las ATPasas de miosina II no muscular, afectando la actividad de la Mg-ATPasa y la motilidad in vitro de la miosina IIA y IIB no muscular. Bloquea selectivamente la formación de blebs relacionados con la apoptosis, la migración celular y la citocinesis en las células de vertebrados .

Comparación Con Compuestos Similares

(S)-nitro-Blebbistatin: destaca por su estabilidad bajo exposición a la luz azul, lo que aborda una limitación del compuesto original. Los compuestos similares incluyen (–)-blebbistatin e inhibidores de la miosina relacionados.

Actividad Biológica

S-(-)-7-Desmethyl-8-nitro Blebbistatin is a potent myosin II ATPase inhibitor, derived from the well-known compound blebbistatin. This compound has gained significant attention in biological research due to its specific inhibitory effects on myosin II, a motor protein crucial for various cellular processes, including muscle contraction, cell motility, and cytokinesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C17H13N3O4

- Molecular Weight : 323.30 g/mol

- CAS Number : 856925-75-2

This compound inhibits the ATPase activity of myosin II by binding to a hydrophobic cleft in the myosin motor domain. This binding stabilizes myosin in a conformation that prevents effective interaction with actin filaments, thereby disrupting the actomyosin contractile machinery. The compound predominantly binds to myosin in an actin-detached state, leading to a relaxation of acto-myosin interactions and subsequent cellular effects.

Key Mechanisms:

- Inhibition of Myosin ATPase Activity : By inhibiting the ATP hydrolysis required for muscle contraction and cellular movement.

- Alteration of Cellular Motility : Influencing processes such as cytokinesis and cell shape changes.

- Impact on Cancer Cell Migration : this compound is utilized to study cancer metastasis by examining its effects on non-muscle cell motility.

Research Findings

Numerous studies have investigated the biological activity of this compound, providing insights into its efficacy and potential applications.

In Vitro Studies

- Cytokinesis Inhibition : Research has demonstrated that treatment with this compound significantly inhibits cytokinesis in various cell types, leading to multinucleation and altered cell division dynamics .

- Cancer Cell Migration : In studies focusing on pancreatic cancer organoids, this compound reduced lumen formation capabilities, indicating its role in inhibiting cancer cell migration and invasion .

- Myosin II Dynamics : The compound has been shown to affect the sliding velocity of myosin in motility assays, with half-maximal inhibition occurring at concentrations between 1–5 μM . This highlights its potency as a tool for dissecting myosin function.

Case Studies

Several case studies illustrate the practical applications of this compound in biological research:

| Study | Focus | Findings |

|---|---|---|

| Duxbury et al., 2004 | Cancer Metastasis | Demonstrated that blebbistatin analogs inhibit tumor cell invasion through extracellular matrices. |

| Vicente-Manzanares et al., 2009 | Cell Migration | Showed that S-(−)-blebbistatin affects the dynamics of lamellipodia during cell migration. |

| Bond et al., 2012 | Cytoskeletal Dynamics | Investigated how blebbistatin alters actomyosin contractility and its implications for cellular mechanics. |

Applications in Research

This compound serves as a valuable tool in various fields of biological research:

- Cell Biology : It is widely used to study cellular processes involving myosin II, including cytokinesis and cell migration.

- Cancer Research : The compound aids in understanding the mechanisms behind cancer cell metastasis and invasion.

- Cardiac Research : Its application extends to cardiac muscle studies where it helps investigate myosin function in heart cells.

Propiedades

IUPAC Name |

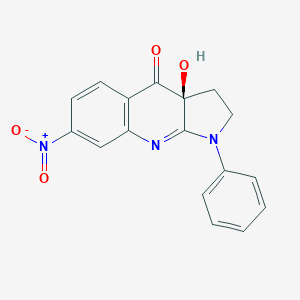

(3aS)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYHNYWFMRDKQ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@@]21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471524 | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856925-75-2 | |

| Record name | (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856925-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.